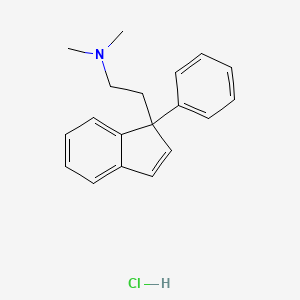
Indriline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indriline Hydrochloride: is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties. It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic structure. This compound is chemically named benzopyrrolidine or 2,3-dihydro-1H-indole .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indriline Hydrochloride can be synthesized through various methods. One traditional method is the reduction from indole. Another method involves intramolecular Diels–Alder synthesis. Catalytic synthesis is also a common approach. Stereoselective syntheses are more suitable for specific indriline isomers .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of methanesulfonic acid under reflux in methanol, which yields the corresponding tricyclic indole in good yield .
Chemical Reactions Analysis
Types of Reactions: Indriline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative, while reduction may produce a dihydroindole .
Scientific Research Applications
Indriline Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-bacterial properties.
Medicine: this compound is explored for its potential use in treating cardiovascular diseases and as an analgesic.
Industry: It is used in the development of new drug scaffolds and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Indriline Hydrochloride involves its interaction with specific molecular targets and pathways. The benzene ring of indriline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Indole: A structurally related compound with similar aromatic properties.
Pyridine: Another nitrogen-containing heterocyclic compound with significant biological activities.
Dihydropyridine: Known for its therapeutic effects in medicinal chemistry
Uniqueness of Indriline Hydrochloride: this compound is unique due to its non-coplanar structure, which increases its water solubility and decreases its lipid solubility compared to other bicyclic structures like indole. This unique property enhances its potential as a drug candidate and its versatility in various chemical reactions .
Properties
CAS No. |
2988-32-1 |
|---|---|
Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylinden-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-20(2)15-14-19(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19;/h3-13H,14-15H2,1-2H3;1H |
InChI Key |
ZTCKJGNZNKVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















